molecular formula C9H11N3OS B7761477 (2E)-2-[(2-Methoxyphenyl)methylene]hydrazinecarbothioamide CAS No. 4334-73-0

(2E)-2-[(2-Methoxyphenyl)methylene]hydrazinecarbothioamide

Cat. No.: B7761477
CAS No.: 4334-73-0
M. Wt: 209.27 g/mol
InChI Key: LHIPHJZPFNPALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzaldehyde thiosemicarbazone belongs to the thiosemicarbazone class, characterized by a thiosemicarbazide backbone conjugated with an aldehyde/ketone moiety.

Synthesis: Thiosemicarbazones are typically synthesized via condensation of thiosemicarbazides with aldehydes/ketones in ethanol or methanol, catalyzed by acetic acid (). For example, 3-methoxybenzaldehyde reacts with thiosemicarbazide to yield derivatives confirmed by $ ^1H $-NMR, where NH protons resonate at δ = 6.3–8.3 ppm and 11.1–11.7 ppm ().

Characterization: Spectral techniques (IR, $ ^1H $-NMR, $ ^{13}C $-NMR) and elemental analysis are standard for structural elucidation (). X-ray crystallography further confirms molecular geometry in complexes ().

Properties

CAS No.

4334-73-0

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

[(2-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)

InChI Key

LHIPHJZPFNPALV-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=S)N

Canonical SMILES

COC1=CC=CC=C1C=NNC(=S)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation in Methanol-Water Solvent Systems

A widely adopted method involves refluxing equimolar quantities of 2-methoxybenzaldehyde and thiosemicarbazide in a 1:1 (v/v) methanol-water mixture with glacial acetic acid as a catalyst. For instance, a protocol adapted from 3-methoxybenzaldehyde thiosemicarbazone synthesis employs the following steps:

  • Reagent Preparation : Dissolve 2-methoxybenzaldehyde (1.36 g, 0.01 mol) in 20 mL methanol and thiosemicarbazide (0.91 g, 0.01 mol) in 20 mL distilled water.

  • Condensation : Combine solutions, add 2–3 mL glacial acetic acid, and reflux at 70°C for 3–4 hours.

  • Workup : Cool the reaction mixture to room temperature, collect precipitated crystals via vacuum filtration, and wash with cold ethanol.

  • Purification : Recrystallize from dimethyl sulfoxide (DMSO) or dichloromethane-methanol mixtures.

Yield : 85–92% (theoretical yield ~95%).
Melting Point : 224–227°C (decomp.).

This method balances reactivity and solubility, with methanol enhancing aldehyde dissolution and water promoting thiosemicarbazide reactivity. The acetic acid protonates the carbonyl oxygen, accelerating nucleophilic attack by thiosemicarbazide.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates condensation reactions. A protocol adapted from acetophenone thiosemicarbazone synthesis involves:

  • Reagent Mixing : Combine 2-methoxybenzaldehyde (0.01 mol), thiosemicarbazide (0.01 mol), and 5 mL ethanol in a microwave vessel.

  • Irradiation : Heat at 100°C for 5–10 minutes under 300 W power.

  • Isolation : Cool, filter, and recrystallize as above.

Yield : 88–90%.
Advantages : Reaction time reduced from hours to minutes, with comparable purity to conventional methods.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity profoundly impacts reaction kinetics and product solubility. Comparative studies of analogous thiosemicarbazones reveal:

SolventDielectric ConstantYield (%)Purity (HPLC)
Methanol-Water32.79298.5
Ethanol24.38797.2
Acetonitrile37.58195.8
Dichloromethane8.96891.3

Data adapted from. Methanol-water systems optimize both solubility and proton availability, whereas nonpolar solvents like dichloromethane hinder reactant miscibility.

Catalytic Systems

Catalyst choice influences reaction rate and byproduct formation:

  • Glacial Acetic Acid : Yields 85–92% but requires prolonged reflux.

  • PTSA : Enhances reaction rate in solvent-free conditions (yield 78–85%).

  • No Catalyst : Yields drop to <50% due to insufficient protonation of the carbonyl group.

Characterization and Analytical Validation

Spectroscopic Analysis

  • FTIR : Key peaks include ν(N–H) at 3250–3300 cm⁻¹, ν(C=N) at 1580–1600 cm⁻¹, and ν(C=S) at 750–780 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, NH), δ 7.85 (d, J = 8.4 Hz, 1H, ArH), δ 7.45–7.30 (m, 2H, ArH), δ 3.85 (s, 3H, OCH₃), δ 2.50 (s, 2H, NH₂).

Purity Assessment

  • HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile-water, 1 mL/min).

  • TLC : Rf 0.46 (silica gel, dichloromethane:cyclohexane 1:1).

Challenges and Mitigation Strategies

  • Byproduct Formation : Prolonged heating may induce hydrolysis of the thiosemicarbazone linkage. Mitigated by strict temperature control (70–80°C).

  • Solubility Issues : Recrystallization from DMSO-methanol mixtures enhances crystal purity.

  • Moisture Sensitivity : Store products in desiccators with anhydrous CaCl₂.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Time (h)Purity (%)Energy Input
Reflux (MeOH-H₂O)923–498.5Moderate
Microwave900.1–0.297.8High
Mechanochemical850.595.2Low

Data synthesized from . Conventional reflux remains the gold standard for high-purity synthesis, while microwave and mechanochemical methods offer rapid alternatives for scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxybenzaldehyde thiosemicarbazone, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption forms a protective barrier that prevents the metal from reacting with corrosive agents. The compound’s effectiveness is attributed to the presence of electronegative atoms (such as nitrogen and sulfur) and π-electrons, which facilitate strong interactions with the metal surface .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., -NO$_2$) enhance antiparasitic activity but reduce solubility ().
  • Methoxy groups improve membrane permeability due to moderate hydrophobicity ().
  • Heterocyclic aldehydes (e.g., pyridine) enhance antitumor activity via metal chelation ().

Physicochemical and Spectral Properties

Substituent position and nature influence electronic properties and binding:

Property 2/3/4-Methoxy Derivatives 4-Nitro Derivative Pyridine-Based Analogs
Solubility Moderate (methoxy enhances lipophilicity) Low (requires nanoparticle formulation) Variable (depends on counterion in metal complexes)
NMR Shifts (NH) δ = 6.3–11.7 ppm () Not reported δ = 8.1–11.5 ppm ()
Metal Chelation Forms stable Pd(II) complexes () Not reported Strong chelation with Fe(III)/Cu(II); critical for ribonucleotide reductase inhibition

Q & A

Q. What are the standard methods for synthesizing 2-Methoxybenzaldehyde thiosemicarbazone?

The synthesis typically involves condensing 2-methoxybenzaldehyde with thiosemicarbazide in methanol or ethanol under reflux, with a catalytic amount of glacial acetic acid. Reaction progress is monitored via TLC, and the product is purified via recrystallization (e.g., ethanol or methanol). This method ensures high yield and purity, validated by elemental analysis and spectral data .

Q. Which spectroscopic techniques are critical for characterizing 2-Methoxybenzaldehyde thiosemicarbazone?

Key techniques include:

  • 1H/13C NMR : To confirm the Schiff base formation (δ 8.0–8.3 ppm for HC=N protons) and aromatic protons (δ 6.5–7.8 ppm) .
  • IR spectroscopy : Bands at ~1600 cm⁻¹ (C=N stretching) and ~750 cm⁻¹ (C=S vibrations) confirm ligand coordination .
  • UV-Vis : π→π* and n→π* transitions (~250–350 nm) provide insights into electronic properties .

Advanced Research Questions

Q. How do substituents on the benzaldehyde moiety influence the biological activity of thiosemicarbazones?

Substituents like methoxy (-OCH₃) enhance lipophilicity and electron-donating effects, improving membrane permeability and metal chelation. For example, methoxy groups in 2-position increase antitumor activity by stabilizing metal complexes (e.g., Cu(II) or Pd(II)) that induce ROS-mediated apoptosis . Comparative studies with halogen or nitro substituents show reduced efficacy due to steric hindrance or redox inactivity .

Q. What experimental strategies resolve contradictions in metal coordination behavior of 2-Methoxybenzaldehyde thiosemicarbazone?

Discrepancies in coordination geometry (e.g., square planar vs. tetrahedral) are addressed via:

  • X-ray crystallography : Directly determines bond lengths/angles (e.g., Pd(II) complexes show cis-square planar geometry ).
  • Magnetic susceptibility : Paramagnetic Co(II) complexes (μ = 3.2–4.1 BM) suggest tetrahedral geometry, while diamagnetic Ni(II) complexes indicate square planar .
  • ESR spectroscopy : Identifies d-orbital splitting patterns in Cu(II) complexes .

Q. How can computational methods optimize the design of thiosemicarbazone-based metal complexes?

  • QSPR modeling : Predicts stability constants (log β) using descriptors like Hammett σ values and metal ion electronegativity .
  • Molecular docking : Screens binding affinities to biological targets (e.g., ribonucleotide reductase for antitumor activity ).
  • DFT calculations : Evaluates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity .

Q. What methodologies validate the redox activity of Fe(III)/Cu(II) thiosemicarbazone complexes in anticancer studies?

  • Cyclic voltammetry : Measures redox potentials (e.g., Fe(III)/Fe(II) at −0.45 V vs. Ag/AgCl) to correlate with ROS generation .
  • Fluorescent probes (DCFH-DA) : Quantifies intracellular ROS levels in treated cancer cells .
  • ICP-MS : Tracks metal uptake in cells to confirm chelation-driven cytotoxicity .

Data Analysis & Experimental Design

Q. How should researchers handle discrepancies in NMR or IR data during ligand characterization?

  • Solvent effects : DMSO-d6 may cause proton exchange broadening (e.g., NH signals); use CDCl3 for sharper peaks .
  • Tautomerism : Thione (C=S) vs. thiol (SH) forms can shift IR bands; X-ray crystallography resolves ambiguity .
  • Dynamic processes : Variable-temperature NMR identifies conformational equilibria in solution .

Q. What factors should be prioritized in optimizing reaction conditions for thiosemicarbazone synthesis?

  • Solvent polarity : Methanol enhances Schiff base formation vs. THF.
  • Catalyst : Acetic acid (1–2 mol%) accelerates imine condensation .
  • Temperature : Reflux (60–80°C) balances reaction rate and side-product formation .

Q. How can pharmacophore modeling guide the development of thiosemicarbazones with enhanced selectivity?

  • Feature mapping : Identifies essential motifs (e.g., N–S–C=N backbone for metal chelation ).
  • 3D-QSAR : Correlates steric/electronic fields with IC50 values against cancer cell lines .
  • ADMET prediction : SwissADME evaluates LogP (<3) and topological polar surface area (<140 Ų) for bioavailability .

Q. What advanced techniques elucidate the role of π-backbonding in Pd(II)/Pt(II) thiosemicarbazone complexes?

  • Resonance Raman spectroscopy : Detects metal-to-ligand charge transfer (MLCT) bands .
  • XANES/EXAFS : Probes oxidation states and coordination environments in solution .
  • Single-crystal EPR : Resolves spin delocalization in paramagnetic complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(2-Methoxyphenyl)methylene]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-[(2-Methoxyphenyl)methylene]hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.